molecular formula C19H24N2O3 B8051513 1-methyl-1'-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one

1-methyl-1'-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B8051513
M. Wt: 328.4 g/mol
InChI Key: KSAUDDJHMMQXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of indoline and piperidine rings, connected through a spiro junction, and a tetrahydro-2H-pyran-4-carbonyl group. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a cyclization reaction, and the spiro junction is formed by connecting the indoline and piperidine rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the indoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The indoline and piperidine rings can interact with enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran-4-carbonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indoline derivatives: Compounds with similar indoline structures but different substituents.

    Piperidine derivatives: Compounds with piperidine rings and various functional groups.

    Spirocyclic compounds: Molecules with spiro junctions connecting different ring systems.

Uniqueness

1-methyl-1’-(tetrahydro-2H-pyran-4-carbonyl)spiro[indoline-3,4’-piperidin]-2-one is unique due to its specific combination of indoline, piperidine, and tetrahydro-2H-pyran-4-carbonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-1'-(oxane-4-carbonyl)spiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-20-16-5-3-2-4-15(16)19(18(20)23)8-10-21(11-9-19)17(22)14-6-12-24-13-7-14/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAUDDJHMMQXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.